![molecular formula C13H11NO5 B12874382 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12874382.png)
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzoxazole ring fused with an acrylic acid moiety, which imparts unique chemical properties to the molecule.
Vorbereitungsmethoden
The synthesis of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-(benzo[d]oxazol-2-yl)aniline, which is then reacted with various aldehydes in the presence of methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, often using reagents like halides or amines.
Addition: The acrylic acid moiety can participate in addition reactions with various electrophiles and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid involves its interaction with specific molecular targets. The benzoxazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The acrylic acid moiety may also participate in covalent bonding with target proteins, leading to changes in their structure and activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid can be compared with other benzoxazole derivatives, such as:
2-(2-Methoxy-2-oxoethyl)benzoic acid: This compound shares a similar structure but lacks the acrylic acid moiety, resulting in different chemical properties and biological activities.
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: This ester derivative has different solubility and reactivity compared to the parent compound.
The uniqueness of this compound lies in its combination of the benzoxazole ring and acrylic acid moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H11NO5 |
|---|---|
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
(E)-3-[2-(2-methoxy-2-oxoethyl)-1,3-benzoxazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H11NO5/c1-18-12(17)7-10-14-13-8(5-6-11(15)16)3-2-4-9(13)19-10/h2-6H,7H2,1H3,(H,15,16)/b6-5+ |
InChI-Schlüssel |
XWPKXSVSRHSMJX-AATRIKPKSA-N |
Isomerische SMILES |
COC(=O)CC1=NC2=C(C=CC=C2O1)/C=C/C(=O)O |
Kanonische SMILES |
COC(=O)CC1=NC2=C(C=CC=C2O1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


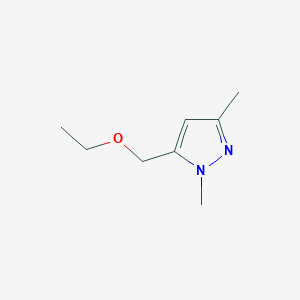


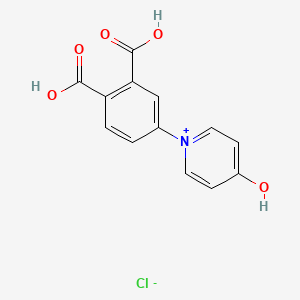

![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
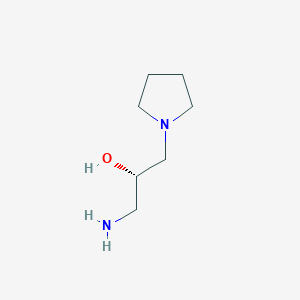
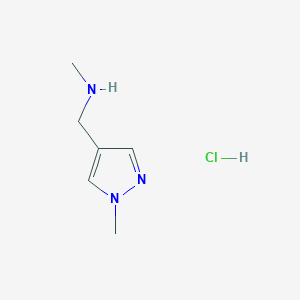
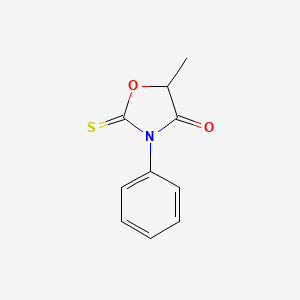
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
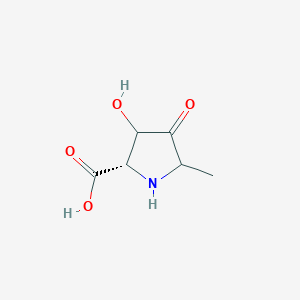
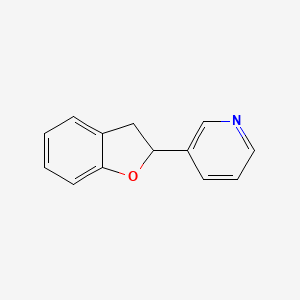
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![Pyrrolo[2,1-d][1,2,3,5]tetrazine](/img/structure/B12874388.png)
